Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a pyridine ring with various functional groups attached
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant antibacterial activity .
Biochemical Pathways
Similar compounds have been used in the synthesis of various heterocycles .
Result of Action
Similar compounds have been reported to promote follicular growth and maturation, and increase the number of effective oocytes .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to influence the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function. Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . These interactions can lead to the inhibition or activation of enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate typically involves multicomponent reactions. One common method involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Nicardipine: Known for its vasodilatory properties.
Uniqueness
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Unlike other dihydropyridine derivatives, it has a hydroxyl group at the 4-position and a keto group at the 6-position, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-phenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWITVDLJPKZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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